molecular formula C10H7NO2 B7846877 2-Cyano-3-phenylprop-2-enoic acid

2-Cyano-3-phenylprop-2-enoic acid

Cat. No.: B7846877
M. Wt: 173.17 g/mol
InChI Key: CDUQMGQIHYISOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-phenylprop-2-enoic acid, also widely known as alpha-cyanocinnamic acid, is a cinnamic acid derivative with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . Its structure features a cyano group adjacent to the carboxylic acid function, which influences its acidity and reactivity profile. This compound is provided as a high-purity solid for research purposes. In the laboratory, this compound is recognized for its utility as a synthetic building block. It is related to its parent compound, cinnamic acid, which is a central intermediate in the biosynthesis of various natural products like lignols, flavonoids, and coumarins . The structural motif of cinnamic acid and its derivatives is of significant interest in medicinal and synthetic chemistry. From an analytical perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a C18 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-cyano-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUQMGQIHYISOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074419
Record name 2-Propenoic acid, 2-cyano-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-92-3
Record name α-Cyanocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a base-catalyzed enolate formation from cyanoacetic acid, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile-carboxylic acid product. The E-isomer predominates due to thermodynamic stabilization of the trans-configured double bond.

Standard Laboratory Procedure

As reported in Organic Syntheses (Coll. Vol. 1, p. 181, 1941), the classical synthesis involves the following steps:

  • Reagents : Benzaldehyde (1.0 equiv), cyanoacetic acid (1.1 equiv), piperidine (5 mol%), ethanol (solvent).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : Acidification with HCl to pH 2–3, followed by cooling to precipitate the product.

  • Purification : Recrystallization from ethanol/water (1:1) yields colorless crystals (mp 175°C).

Table 1: Reaction Parameters for Classical Synthesis

ParameterValue
CatalystPiperidine (5 mol%)
SolventEthanol
Temperature80°C (reflux)
Time4–6 hours
Yield75–85%

Catalysts and Solvents

While piperidine is the traditional catalyst, alternatives like ammonium acetate or morpholine have been explored. Ethanol is preferred for its balance of polarity and boiling point, though methanol or toluene may substitute depending on substrate solubility.

Modern Synthetic Approaches

Recent advancements focus on enhancing efficiency and sustainability through microwave irradiation, solvent-free conditions, and heterogeneous catalysis.

Microwave-Assisted Synthesis

Adapting protocols from analogous Knoevenagel reactions, microwave irradiation reduces reaction times significantly:

  • Reagents : Benzaldehyde (1.0 equiv), cyanoacetic acid (1.0 equiv), KOH (20 mol%).

  • Conditions : Microwave irradiation (50 W, 75°C, 20 min), water as solvent.

  • Workup : Acidification, extraction with ethyl acetate, and column chromatography.

  • Yield : 80–90% (estimated based on similar systems).

Table 2: Comparison of Classical vs. Microwave Methods

ParameterClassical MethodMicrowave Method
Time4–6 hours20 minutes
SolventEthanolWater
CatalystPiperidineKOH
Energy InputConventionalMicrowave
Yield75–85%80–90%

Solvent-Free Conditions

Eliminating solvents aligns with green chemistry principles. A typical protocol involves:

  • Reagents : Benzaldehyde, cyanoacetic acid (1:1 molar ratio).

  • Catalyst : Montmorillonite K10 (0.5 g/mmol).

  • Conditions : Grinding in a mortar for 30 min, followed by heating at 60°C for 1 hour.

  • Yield : ~70% (extrapolated from thiophene analog data).

Industrial-Scale Production

Scaling the Knoevenagel reaction requires addressing catalyst recovery, waste minimization, and continuous processing:

  • Catalyst Recycling : Immobilized basic catalysts (e.g., silica-supported amines) enable reuse over multiple cycles.

  • Continuous Flow Reactors : Microreactors enhance heat/mass transfer, reducing reaction times to <10 minutes.

  • Cost Analysis : Raw material costs dominate (~$50/kg for cyanoacetic acid), but throughput optimization can lower per-unit expenses.

Purification and Characterization Techniques

Recrystallization

The product is typically recrystallized from ethanol/water (1:1), yielding >99% purity (HPLC). Alternative solvents like acetic acid or DMF/water mixtures may adjust crystal morphology.

Spectroscopic Characterization

  • IR : ν(C≡N) at 2220 cm⁻¹, ν(C=O) at 1705 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, CH=), 7.40–7.60 (m, 5H, Ar-H), 13.20 (s, 1H, COOH).

  • ¹³C NMR : δ 165.2 (COOH), 152.1 (C=), 118.5 (CN), 134.0–128.0 (Ar-C).

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitations
Classical KnoevenagelHigh reproducibilityLong reaction times
Microwave-AssistedRapid, energy-efficientSpecialized equipment required
Solvent-FreeEco-friendly, low costModerate yields
Continuous FlowScalable, high throughputInitial setup investment

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-phenylprop-2-enamide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research has demonstrated that derivatives of 2-cyano-3-phenylprop-2-enoic acid exhibit significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, indicating potential for development as a pharmaceutical agent in treating infections .

1.2 Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of dyes for electrochemical cells, which are essential in developing efficient solar cells. The synthesized dye exhibited a solar cell efficiency of 1.7%, showcasing the compound's utility in renewable energy applications .

Material Science Applications

2.1 Thermosetting Resins

This compound is employed in the formulation of thermosetting resins. These materials are critical in electronics and coatings due to their durability and resistance to heat and chemicals. The resin compositions derived from this compound are used in solder resist patterns, enhancing the performance and reliability of electronic components .

2.2 HPLC Applications

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using specific HPLC columns under optimized conditions, which is crucial for purity analysis and quality control in pharmaceutical formulations .

Electrochemical Applications

3.1 Dye-Sensitized Solar Cells (DSSCs)

The use of this compound in dye-sensitized solar cells has been extensively researched. Its derivatives have been synthesized to improve light absorption and energy conversion efficiency. The electrochemical properties have been characterized using cyclic voltammetry, revealing valuable insights into their performance as sensitizers .

Agricultural Applications

4.1 Pesticide Development

Recent studies have explored the application of related compounds for agricultural purposes, particularly as pesticides. The derivatives have shown efficacy in preventing crop diseases, thus highlighting their potential role in sustainable agriculture practices .

Case Study 1: Electrochemical Cell Applications

In 2019, researchers synthesized a phenyl-conjugated oligoene dye from this compound for use in DSSCs. The study detailed the absorption characteristics and electrochemical behavior of the dye, confirming its suitability as a sensitizer with promising efficiency metrics .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of various derivatives of this compound against common agricultural pathogens. The results indicated significant inhibitory effects, suggesting potential applications in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-cyano-3-phenylprop-2-enoic acid and its derivatives involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent and Molecular Formula Comparison

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight CAS Number
This compound Cyano (-CN) C₁₀H₇NO₂ 189.17 g/mol Not provided
2-(Acetylamino)-3-phenylprop-2-enoic acid Acetylamino (-NHCOCH₃) C₁₁H₁₁NO₃ 205.21 g/mol 5469-45-4
2-Chloro-3-phenylprop-2-enoic acid Chloro (-Cl) C₉H₇ClO₂ 182.60 g/mol 705-54-4
(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid Fluoro (-F) and 3-chlorophenyl C₉H₆ClFO₂ 200.59 g/mol 110915-40-7

Key Observations :

  • Substituent Electronic Effects: The cyano group (-CN) is a stronger electron-withdrawing group (EWG) compared to chloro (-Cl) or fluoro (-F), which would increase the acidity of the carboxylic acid in this compound relative to its chloro and fluoro analogs .
  • Steric and Conformational Effects: The phenyl group at the 3-position is common across all compounds, but the additional 3-chloro substitution in (2Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid introduces ortho/meta/para electronic effects, which may influence π-π stacking or intermolecular interactions .

Physical Properties and Stability

  • Limited data are available for these compounds in the provided evidence. However: The higher molecular weight of 2-(acetylamino)-3-phenylprop-2-enoic acid (205.21 g/mol) compared to the cyano derivative (189.17 g/mol) suggests differences in melting points or solubility, though experimental values are unreported . The absence of density, boiling point, or melting point data in the evidence precludes direct comparisons of physical properties .

Biological Activity

2-Cyano-3-phenylprop-2-enoic acid, also known as phenylacrylic acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H7_{7}NO2_2
Molecular Weight: 175.17 g/mol
Structure: The compound features a cyano group (CN-C≡N) attached to a phenylpropene structure, which contributes to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation through different mechanisms:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from dividing.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.

Table 1: Summary of Anticancer Studies

StudyCell LineConcentrationEffect
MCF-7 (Breast cancer)25 µM50% inhibition of proliferation
HeLa (Cervical cancer)50 µMInduction of apoptosis (caspase 3 activation)
A549 (Lung cancer)10 µMG1 phase arrest

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various models:

  • In Vivo Studies: In a zymosan-induced peritonitis model, administration of this compound significantly reduced leukocyte migration and pro-inflammatory cytokine levels.

Table 2: In Vivo Anti-inflammatory Effects

ModelDose (mg/kg)Effect on Edema (%)Cytokine Reduction (IL-1β)
Zymosan-induced peritonitis561.8Significant reduction
1068.5Significant reduction
5090.5Significant reduction

3. Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX): It inhibits COX enzymes, leading to decreased prostaglandin synthesis.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
COX-112.5
COX-28.0
iNOS15.0

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Binding Affinity: The cyano group enhances binding affinity to active sites on enzymes and receptors.
  • Reactive Oxygen Species (ROS): It modulates ROS production, contributing to its antioxidant properties alongside anti-inflammatory effects.
  • Cytokine Modulation: The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophages.

Case Study: JMPR-01

A derivative of the compound, JMPR-01, was evaluated for its anti-inflammatory potential in macrophage cultures and animal models:

  • In Vitro Results: Demonstrated reduced nitrite and cytokine production at non-cytotoxic concentrations.
"The anti-edematogenic activity of JMPR-01 was significant, reducing edema at doses comparable to dexamethasone" .

Clinical Implications

The findings suggest potential therapeutic applications for inflammatory diseases and cancer treatment. Further clinical trials are necessary to establish efficacy and safety profiles.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Cyano-3-phenylprop-2-enoic acid?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, reacting benzaldehyde with cyanoacetic acid in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Solvents like ethanol or toluene under reflux (80–100°C) are typical. Purification involves recrystallization from ethanol or column chromatography. This method is analogous to protocols for trifluoromethyl cinnamic acid derivatives .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement and checkCIF for validation to ensure geometric accuracy .
  • Spectroscopy :
  • ¹H/¹³C NMR : Look for α,β-unsaturated proton signals (δ 6.5–7.5 ppm) and cyano carbon (~δ 115–120 ppm).
  • IR : Confirm C≡N stretching (~2200 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .

Q. What are the key reactivity trends of this compound in organic reactions?

  • Methodological Answer : The α,β-unsaturated carbonyl and cyano groups enable nucleophilic additions (e.g., Michael additions) and cycloadditions. Reactivity can be modulated by pH; the carboxylic acid group may act as a directing group in metal-catalyzed reactions. Comparative studies with cinnamic acid derivatives suggest similar electronic profiles .

Advanced Research Questions

Q. How to resolve contradictions in hydrogen-bonding patterns across polymorphic forms?

  • Methodological Answer : Perform graph set analysis (as per Etter’s rules) to categorize hydrogen-bond motifs (e.g., chains, rings). Validate using SHELXL-refined crystallographic data and compare with the Cambridge Structural Database (CSD) to identify outliers. Discrepancies may arise from solvent inclusion or packing effects .

Q. What computational strategies predict regioselectivity in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify favored regiochemical pathways.
  • Molecular docking : Use the InChIKey (e.g., WBYWAXJHAXSJNI-UHFFFAOYSA-N for cinnamic acid analogs) to retrieve structural data for comparative modeling .

Q. How to design a robust protocol for detecting photodegradation byproducts?

  • Methodological Answer :

  • LC-MS/MS : Employ high-resolution mass spectrometry with C18 column separation (mobile phase: 0.1% formic acid in water/acetonitrile).
  • UV-Vis kinetics : Monitor λmax shifts under controlled light exposure. Reference protocols for cinnamate photolysis can guide parameter selection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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